1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one, also known as JNJ-40411813, is a novel and potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a key target for cancer therapy.
Mécanisme D'action
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. The compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. In addition, this compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one is its potent anticancer activity, which makes it a promising candidate for cancer therapy. In addition, the compound has been shown to enhance the efficacy of other cancer therapies, which can improve the overall treatment outcome. However, one of the limitations of this compound is its low solubility, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one. One direction is to improve the solubility and bioavailability of the compound, which can enhance its efficacy in vivo. Another direction is to study the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, to improve the overall treatment outcome. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo.
Méthodes De Synthèse
The synthesis of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one involves several steps. The first step is the preparation of 3-(2-bromoacetyl)pyridine by reacting 2-bromoacetyl bromide with pyridine in the presence of a base. The second step is the reaction of 3-(2-bromoacetyl)pyridine with piperidine in the presence of a base to obtain 3-(piperidin-1-yl)pyridine. The final step is the reaction of 3-(piperidin-1-yl)pyridine with propargyl bromide in the presence of a base to obtain this compound.
Applications De Recherche Scientifique
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one has been extensively studied for its potential as a cancer therapy. The compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which is a tumor suppressor protein. Activation of p53 induces cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells. In addition, this compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
Propriétés
IUPAC Name |
1-(3-pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-9-5-6-11(10-15)12-7-3-4-8-14-12/h2-4,7-8,11H,1,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKZZZJTQWUNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.